molecular formula C23H28O11 B118292 Querglanin CAS No. 143519-52-2

Querglanin

Cat. No. B118292
M. Wt: 480.5 g/mol
InChI Key: HIQCPXXJKQKGEJ-OXUVVOBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Querglanin is a chemical compound that has gained significant attention in the field of scientific research. It is a naturally occurring compound found in certain plants, and it has been studied extensively for its potential applications in medicine and other fields.

Scientific Research Applications

Novel Phenol Glucoside Gallates in Quercus glauca

A study by Sheu Shiow-Yunn, Hsu Feng-Lin, & Lin Yu-chan (1992) discovered novel phenol glucoside gallates, querglanin and isoquerglanin, in the leaves of Quercus glauca. These compounds were characterized based on chemical and spectroscopic evidence.

Superoxide Anion Scavenge Effect

Sheu et al. (1997) investigated the scavenging effects of querglanin and isoquerglanin on superoxide anions in the blood of patients with ankylosing spondylitis. The study demonstrated significant inhibition activity, suggesting potential therapeutic applications.

properties

CAS RN

143519-52-2

Product Name

Querglanin

Molecular Formula

C23H28O11

Molecular Weight

480.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C23H28O11/c1-9(2)12-7-13(24)10(3)4-16(12)33-23-21(30)20(29)19(28)17(34-23)8-32-22(31)11-5-14(25)18(27)15(26)6-11/h4-7,9,17,19-21,23-30H,8H2,1-3H3/t17-,19-,20+,21-,23-/m1/s1

InChI Key

HIQCPXXJKQKGEJ-OXUVVOBNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

SMILES

CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

synonyms

querglanin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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